molecular formula C18H22BrNO3 B12856903 tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B12856903
M. Wt: 380.3 g/mol
InChI Key: XERINNKAUNZHCF-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the following steps:

    Bromination: Introduction of a bromine atom into the indene ring.

    Spirocyclization: Formation of the spirocyclic structure through a cyclization reaction.

    Carboxylation: Introduction of the tert-butyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: Formation of additional rings or modification of the existing spirocyclic structure.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are exploring its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and structural features make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-bromo-4-oxo-1-piperidinecarboxylate
  • tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
  • tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols

Uniqueness

tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C18H22BrNO3

Molecular Weight

380.3 g/mol

IUPAC Name

tert-butyl 6-bromo-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H22BrNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-12-10-13(19)4-5-14(12)15(18)21/h4-5,10H,6-9,11H2,1-3H3

InChI Key

XERINNKAUNZHCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=CC(=C3)Br

Origin of Product

United States

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